4-(4-Chlorophenyl)oxazolidine-2,5-dione
Description
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
WHURWVDQBCHDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorobenzylamine with ethyl oxalyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and substituted chlorophenyl compounds.
Scientific Research Applications
4-(4-Chlorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Insecticidal Effects
- 4-(4'-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione (compound 1): Demonstrated 2.5× higher toxicity against S. litoralis larvae than commercial pesticide chlorantraniliprole, attributed to the chlorine atom’s bioenhancing role .
- The oxazolidinedione core may act as a bioisostere for pyrazolidinediones, retaining activity through similar mechanisms .
Pharmacological Potential
Substituent Effects on Properties
- Electron-Withdrawing Groups : Chlorine’s electronegativity increases oxidative stability and hydrogen-bonding capacity compared to nitro or methoxy groups. This may explain enhanced bioactivity in chlorinated derivatives .
- Bulkier Substituents : 4-[4-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione () introduces a trifluoromethyl group, which increases hydrophobicity and metabolic resistance but may reduce target affinity due to steric hindrance .
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Chlorophenyl)oxazolidine-2,5-dione, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of amino acid derivatives (e.g., glycine) with 4-chlorobenzoyl chloride or related electrophiles under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like dichloromethane. Key steps include nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization . Optimization strategies include adjusting stoichiometry, temperature (room temperature to reflux), and solvent polarity to enhance yield and purity. Reaction progress can be monitored via TLC or HPLC.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm the oxazolidine ring and chlorophenyl substituent.
- X-ray crystallography : For absolute configuration determination, particularly for chiral variants. SHELXL ( ) is widely used for refinement, especially with high-resolution data .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
Q. What preliminary biological screening methods are used to assess its activity?
Initial screens often include:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.
- Enzyme inhibition studies : Fluorometric assays targeting bacterial ribosomes or eukaryotic kinases.
- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Comparative data from chlorophenyl analogs ( ) suggest enhanced activity due to halogen substitution .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during synthesis, and what mechanistic insights support this?
The electrophilic nature of the chlorophenyl group () necessitates careful control of reaction intermediates. Stabilization methods include:
- Low-temperature reactions (−20°C to 0°C) to minimize side reactions.
- Protecting groups : Boc or Fmoc for amino acid precursors to prevent premature cyclization. Mechanistically, the chlorophenyl group enhances electrophilicity, accelerating nucleophilic attack but increasing susceptibility to hydrolysis. Computational modeling (DFT) can predict intermediate stability .
Q. What crystallographic challenges arise in resolving its structure, particularly with chiral centers or twinned data?
Chiral centers require high-resolution data (≤1.0 Å) and anomalous scattering (e.g., Cu-Kα radiation). For twinned crystals, SHELXL’s twin refinement tools ( ) are critical. Key steps:
Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and how can contradictory data be resolved?
Comparative studies ( ) show chlorine enhances insecticidal activity by 30–50% compared to methoxy/nitro groups, likely via hydrophobic interactions with target enzymes. Contradictions in activity data may arise from:
- Solubility differences : Chlorophenyl derivatives exhibit lower aqueous solubility, affecting bioavailability.
- Assay variability : Standardize protocols (e.g., fixed incubation times) and use orthogonal assays (e.g., SPR for binding affinity). SAR studies should systematically vary substituents (e.g., 4-Cl vs. 4-Br) and correlate with logP values .
Q. What computational methods are effective in predicting its reactivity and binding modes?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with bacterial ribosomes () or human kinases.
- MD simulations : GROMACS for assessing conformational stability in solvent.
- QSAR models : Use Hammett constants (σ) for halogen substituents to predict electronic effects on reactivity .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid hydrolysis of the oxazolidine ring.
- Data Analysis : Use SHELXTL (Bruker) or Olex2 for structure refinement, especially with twinned data .
- Biological Assays : Include chloramphenicol or linezolid as positive controls for antimicrobial studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
